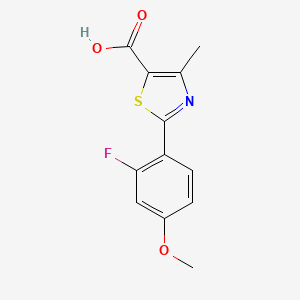

2-(2-氟-4-甲氧基苯基)-4-甲基-1,3-噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H10FNO3S and its molecular weight is 267.27. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

荧光性质和探针

荧光团开发:对一系列荧光团的研究,包括类似于所讨论化合物的衍生物,突出了它们的光物理性质,揭示了这些化合物在极性溶剂中具有高度荧光性。它们的荧光主要来自内部电荷转移激发态,其中一些显示出对 pH 敏感的荧光行为,表明在开发对 pH 敏感的探针中具有潜在应用 (Zheng, Jin, Sun, & Yan, 2006)。

传感应用:另一项研究引入了用于传感镁和锌阳离子的荧光团。对 pH 的高灵敏度以及对金属阳离子的选择性(归因于荧光酚部分的酸度)强调了类似化合物在传感金属离子和 pH 变化的荧光探针中的适用性 (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001)。

合成和生物活性

抗菌活性:合成新的席夫碱,结合类似于“2-(2-氟-4-甲氧基苯基)-4-甲基-1,3-噻唑-5-羧酸”的结构,证明了抗菌活性。这表明该化合物的骨架有助于开发新的抗菌剂 (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019)。

癌症治疗潜力:对与该化合物相关的衍生物的研究揭示了对乳腺癌细胞系的抗增殖作用,表明其作为癌症治疗剂支架的潜力。最活跃的衍生物表现出显着的抑制活性,表明对基础结构的修饰可以提高治疗效果 (Karthikeyan, Solomon, Lee, & Trivedi, 2017)。

光物理研究

有机荧光团:对碳点荧光起源的研究表明,类似于“2-(2-氟-4-甲氧基苯基)-4-甲基-1,3-噻唑-5-羧酸”的化合物是主要成分。此类研究对于理解荧光机制至关重要,有可能扩展在成像和传感中的应用 (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016)。

作用机制

Target of Action

The compound, 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor . The GnRH receptor is the biological target of GnRH, a hormone that plays a crucial role in the regulation of reproduction.

Mode of Action

The compound acts as a selective antagonist of the GnRH receptor . By blocking this receptor, it prevents GnRH-mediated secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and prevents them from signaling the gonads to produce sex hormones including estrogens, progesterone, and androgens .

Pharmacokinetics

Similar compounds like linzagolix have an elimination half-life of approximately 15 hours with repeated administration .

Result of Action

The primary result of the compound’s action is the suppression of sex hormone levels. In clinical studies, similar compounds like Linzagolix fully suppressed estradiol levels (median <20 pg/mL) in women at a dosage of 200 mg/day, whereas partial suppression of estradiol levels (median 20–60 pg/mL) occurred at a dosage 100 mg/day . Progesterone levels were also variably suppressed with these dosages .

属性

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c1-6-10(12(15)16)18-11(14-6)8-4-3-7(17-2)5-9(8)13/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFQHMKSZOAEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=C(C=C2)OC)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B2750682.png)

![1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750684.png)

![3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2750688.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2750691.png)

![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)